molecular formula C15H13N3O5 B5837685 2-{[(2-nitrophenoxy)acetyl]amino}benzamide

2-{[(2-nitrophenoxy)acetyl]amino}benzamide

Cat. No.: B5837685
M. Wt: 315.28 g/mol
InChI Key: NARMSDSICPTLLN-UHFFFAOYSA-N
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Description

2-{[(2-nitrophenoxy)acetyl]amino}benzamide is an organic compound that features a benzamide core structure with a nitrophenoxyacetyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-nitrophenoxy)acetyl]amino}benzamide typically involves the reaction of 2-nitrophenoxyacetic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with an amine to form the final benzamide product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-nitrophenoxy)acetyl]amino}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(2-nitrophenoxy)acetyl]amino}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2-nitrophenoxy)acetyl]amino}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-nitrophenoxy)acetyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrophenoxyacetyl moiety allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-[[2-(2-nitrophenoxy)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c16-15(20)10-5-1-2-6-11(10)17-14(19)9-23-13-8-4-3-7-12(13)18(21)22/h1-8H,9H2,(H2,16,20)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARMSDSICPTLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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